molecular formula C25H26O2 B14175266 2,7-DI-Tert-butylpyrene-4-carboxylic acid CAS No. 918531-41-6

2,7-DI-Tert-butylpyrene-4-carboxylic acid

Cat. No.: B14175266
CAS No.: 918531-41-6
M. Wt: 358.5 g/mol
InChI Key: OVGVYSLKOQSGGR-UHFFFAOYSA-N
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Description

2,7-DI-Tert-butylpyrene-4-carboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound features two tert-butyl groups attached to the pyrene core, enhancing its stability and solubility. It is commonly used in various scientific research applications due to its distinctive chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-DI-Tert-butylpyrene-4-carboxylic acid typically involves the reaction of pyrene with tert-butyl bromide or tert-butyl magnesium bromide under controlled conditions. One common method includes the use of aluminum chloride as a catalyst in dichloromethane at temperatures ranging from 0°C to 20°C. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,7-DI-Tert-butylpyrene-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,7-DI-Tert-butylpyrene-4-carboxylic acid involves its interaction with molecular targets through its aromatic core and tert-butyl groups. These interactions can influence various pathways, including electronic and optical properties, making it suitable for applications in optoelectronics and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-DI-Tert-butylpyrene-4-carboxylic acid stands out due to its carboxylic acid group, which enhances its solubility and reactivity compared to other similar compounds. This unique feature makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

CAS No.

918531-41-6

Molecular Formula

C25H26O2

Molecular Weight

358.5 g/mol

IUPAC Name

2,7-ditert-butylpyrene-4-carboxylic acid

InChI

InChI=1S/C25H26O2/c1-24(2,3)17-9-14-7-8-15-10-18(25(4,5)6)13-19-20(23(26)27)12-16(11-17)21(14)22(15)19/h7-13H,1-6H3,(H,26,27)

InChI Key

OVGVYSLKOQSGGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C3C=C(C=C4C3=C2C(=C1)C=C4)C(C)(C)C)C(=O)O

Origin of Product

United States

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